molecular formula C28H32FN7O2 B10755944 4-Fluoro-2-((2-((2-methoxy-4-(1-propylpiperidin-3-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzamide

4-Fluoro-2-((2-((2-methoxy-4-(1-propylpiperidin-3-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzamide

Cat. No.: B10755944
M. Wt: 517.6 g/mol
InChI Key: LZOWLPPKVLNYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of GSK1173862A involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve scaling up these reactions in larger reactors with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

GSK1173862A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

GSK1173862A has a wide range of scientific research applications, including:

Mechanism of Action

GSK1173862A exerts its effects by inhibiting the activity of the insulin-like growth factor 1 receptor (IGF-1R). This inhibition disrupts the signaling pathways involved in cell growth, proliferation, and survival. The molecular targets and pathways involved include the IGF-1R signaling pathway, which plays a crucial role in cancer cell growth and metastasis .

Comparison with Similar Compounds

GSK1173862A is unique in its selectivity for IGF-1R compared to other kinase inhibitors. Similar compounds include:

    GSK1326255A: Another IGF-1R inhibitor with similar properties.

    GSK2186269A: Targets anaplastic lymphoma receptor tyrosine kinase (ALK) and insulin receptor (INSR).

    GSK2220400A: Also targets ALK and INSR, with additional interactions with dual specificity tyrosine phosphorylation regulated kinase 1B (DYRK1B).

These compounds share similar targets but differ in their selectivity and potency, highlighting the uniqueness of GSK1173862A in targeting IGF-1R .

Properties

Molecular Formula

C28H32FN7O2

Molecular Weight

517.6 g/mol

IUPAC Name

4-fluoro-2-[[2-[2-methoxy-4-(1-propylpiperidin-3-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzamide

InChI

InChI=1S/C28H32FN7O2/c1-3-12-36-13-4-5-18(16-36)17-6-9-22(24(14-17)38-2)33-28-34-26-21(10-11-31-26)27(35-28)32-23-15-19(29)7-8-20(23)25(30)37/h6-11,14-15,18H,3-5,12-13,16H2,1-2H3,(H2,30,37)(H3,31,32,33,34,35)

InChI Key

LZOWLPPKVLNYEG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC(C1)C2=CC(=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)NC5=C(C=CC(=C5)F)C(=O)N)OC

Origin of Product

United States

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